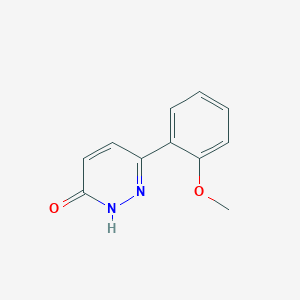

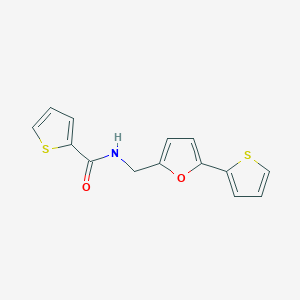

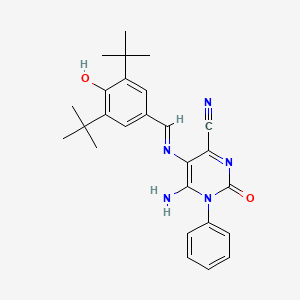

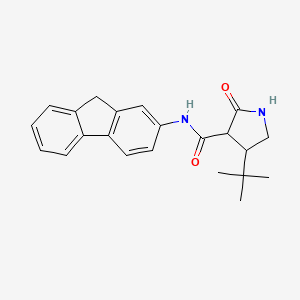

![molecular formula C22H19N3OS B2364359 N-[2-(1,3-苯并噻唑-2-基)苯基]-4-(二甲氨基)苯甲酰胺 CAS No. 477569-79-2](/img/structure/B2364359.png)

N-[2-(1,3-苯并噻唑-2-基)苯基]-4-(二甲氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . These compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antifungal properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The exact molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide” would require more specific information.Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact molecular structure. For example, the compound “N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE” has a molecular weight of 254.313 .科学研究应用

Antibacterial Applications

The benzothiazole moiety is known for its antibacterial properties. Research has shown that derivatives like N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide can be effective against various bacterial strains. For instance, compounds with the benzothiazole structure have been synthesized and found to be more active against microorganisms like Escherichia coli and Staphylococcus aureus compared to some conventional antibiotics .

Antitumor Activity

Benzothiazole derivatives have been identified as potential antitumor agents. Their ability to inhibit tumor growth and proliferation makes them valuable in the development of new cancer therapies. The specific interactions of these compounds with cellular components can disrupt the life cycle of cancer cells, leading to their apoptosis .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Benzothiazole derivatives exhibit anti-inflammatory activity, which can be harnessed to develop drugs that alleviate inflammation-related conditions .

Anticonvulsant Effects

The treatment of seizure disorders often involves the use of anticonvulsant drugs. Benzothiazole derivatives have shown promise as anticonvulsants, potentially offering new avenues for epilepsy treatment and management .

Antidiabetic Potential

Diabetes is a chronic condition characterized by high blood sugar levels. Benzothiazole derivatives have been explored for their antidiabetic properties, which could lead to the creation of new medications to help manage diabetes .

Coordination Chemistry

Benzothiazole derivatives can form complexes with metals, which have various applications in coordination chemistry. For example, neodymium (III) and thallium (III) complexes of benzothiazole-based ligands have been synthesized, displaying coordination numbers of eight and six, respectively. These complexes have potential uses in materials science and catalysis .

作用机制

Target of Action

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as cell wall weakening and bacterial death .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1 and disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to bacterial death .

未来方向

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHUXGPGKUETLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)